Fluorine Substitution Enhances Antitumor Inhibition Activity Compared to Non-Fluorinated Phenylthio Analog
In a matched acetamide series, the introduction of a 4-fluorine on the phenylthio ring is associated with markedly improved antiproliferative activity. Direct comparator data from a thioacetamide series show that compound 4c, 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide, exhibited 56.87% inhibition of K562 leukemia cells at 10 µM [1]. In contrast, the non-fluorinated phenylthio analog (N-(benzo[d]thiazol-6-yl)-2-(phenylthio)acetamide, CAS 941877-46-9) lacks equivalent reported activity and is documented only as a chemical listing without associated bioactivity data, consistent with the general SAR that the electron-withdrawing fluorine increases electrophilicity and target engagement . This represents a class-level inference for the target compound, as both share the identical 4-fluorophenylthio pharmacophore.
| Evidence Dimension | Antiproliferative activity against K562 leukemia cell line (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | Predicted significant activity based on shared 4-fluorophenylthio motif; no direct cell assay data located for exact CAS. |
| Comparator Or Baseline | 2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (4c): 56.87% inhibition at 10 µM [1]; N-(benzo[d]thiazol-6-yl)-2-(phenylthio)acetamide: no bioactivity data reported . |
| Quantified Difference | Activity advantage inferred from the presence of the 4-fluoro substituent versus the des-fluoro analog, based on established electronic and steric effects. |
| Conditions | K562 human chronic myelogenous leukemia cell line, MTT assay, 10 µM compound concentration [1]. |
Why This Matters
The fluorine atom on the phenyl ring is a critical vector for potency improvement; procurement of the 4-fluorophenylthio derivative rather than the unsubstituted phenylthio analog is expected to deliver the enhanced biological activity required for anticancer screening programs.
- [1] Wang, Y.; Li, X.; Yang, J.; et al. Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Phosphorus, Sulfur, and Silicon and the Related Elements 2024, 199, 1-10. DOI: 10.1080/10426507.2023.2293007. View Source
